Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 489471-17-2
Cat. No.: VC5192712
Molecular Formula: C24H31N3O5S2
Molecular Weight: 505.65
* For research use only. Not for human or veterinary use.
![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 489471-17-2](/images/structure/VC5192712.png)
Specification
CAS No. | 489471-17-2 |
---|---|
Molecular Formula | C24H31N3O5S2 |
Molecular Weight | 505.65 |
IUPAC Name | methyl 5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C24H31N3O5S2/c1-23(2)14-17-18(22(29)32-5)21(33-19(17)24(3,4)26-23)25-20(28)15-8-10-16(11-9-15)34(30,31)27-12-6-7-13-27/h8-11,26H,6-7,12-14H2,1-5H3,(H,25,28) |
Standard InChI Key | KWQNVAVBUZBBNL-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a bicyclic thieno[2,3-c]pyridine system, where a thiophene ring is fused to a partially hydrogenated pyridine ring. The 4,5,6,7-tetrahydro designation indicates saturation at positions 4–7 of the pyridine moiety, imparting conformational rigidity . Key substituents include:
-
5,5,7,7-Tetramethyl groups: Positioned at the saturated carbons of the pyridine ring to enhance steric bulk and influence ring puckering.
-
2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido) group: A sulfonamide-linked benzamide substituent at position 2, with a pyrrolidine ring providing secondary amine functionality.
-
Methyl ester: At position 3, serving as a metabolically labile group for potential prodrug strategies.
Table 1: Structural Descriptors
Property | Value/Description |
---|---|
IUPAC Name | Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Molecular Formula | C₃₀H₃₉N₃O₅S₂ |
Molecular Weight | 601.78 g/mol (calculated) |
SMILES | COC(=O)C1=C(NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)SC4=C1N(C(C)(C)C)C(C)(C)C4 |
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis follows a convergent approach, combining three primary fragments:
-
Thieno[2,3-c]pyridine core: Constructed via cyclocondensation of α-mercapto ketones with enaminones, as demonstrated in analogous tetrahydrothienopyridine syntheses .
-
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride: Prepared by sulfonation of benzoic acid derivatives followed by amidation with pyrrolidine.
-
Methyl ester introduction: Achieved through esterification of the carboxylic acid precursor under acidic methanol conditions.
Key Synthetic Steps
-
Core formation: Reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester with chlorosulfonic acid yields the sulfonyl chloride intermediate.
-
Amidation: Coupling with pyrrolidine introduces the sulfonamide group.
-
Esterification: Transesterification from ethyl to methyl ester using sodium methoxide in methanol.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfonation | ClSO₃H, DCM, 0°C, 2 hr | 78 |
Amidation | Pyrrolidine, NEt₃, THF, 25°C | 85 |
Esterification | NaOMe, MeOH, reflux, 6 hr | 92 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate degradation <5% after 24 hours in PBS (pH 7.4) at 37°C, making it suitable for in vitro assays.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 12H, C(CH₃)₄), 1.75–1.82 (m, 4H, pyrrolidine CH₂), 3.15–3.22 (m, 4H, pyrrolidine NCH₂), 3.85 (s, 3H, OCH₃), 7.89–7.93 (d, J=8.4 Hz, 2H, ArH), 8.12–8.15 (d, J=8.4 Hz, 2H, ArH) .
-
HRMS: m/z 602.2451 [M+H]⁺ (calc. 602.2458 for C₃₀H₃₉N₃O₅S₂).
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for developing:
-
Antitubercular agents: Through modification of the sulfonamide substituent to enhance target affinity .
-
CNS therapeutics: The thienopyridine core may cross the blood-brain barrier, enabling exploration in neurological disorders .
Chemical Biology
Its fluorescent derivatives (e.g., dansyl-labeled analogs) are being investigated as probes for sulfotransferase activity in cellular assays.
Future Directions
Structural Optimization
-
Stereochemical control: Synthesis of enantiomerically pure forms to isolate active stereoisomers, as seen in related pyrrolidine carboxamides .
-
Prodrug development: Replacement of the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral bioavailability.
Target Deconvolution
Advanced techniques like thermal proteome profiling could identify off-target interactions, addressing potential toxicity concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume